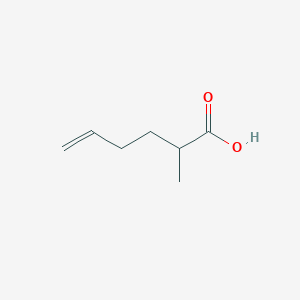

2-methylhex-5-enoic Acid

Description

Current Research Landscape of 2-Methylhex-5-enoic Acid in Organic Chemistry

The current research landscape concerning this compound is primarily centered on its role as an intermediate in the synthesis of more complex and often chiral molecules. While dedicated studies on the specific properties and reactions of this compound are limited, its chemical backbone is featured in the synthesis of various organic compounds.

A significant area of application is in the preparation of chiral amino acids. For instance, derivatives of this compound are used as precursors for the synthesis of (R)-2-amino-2-methylhex-5-enoic acid. smolecule.com The synthesis of such chiral compounds often involves methods like asymmetric hydrogenation, where the stereochemistry is carefully controlled. smolecule.com

Furthermore, the carboxylic acid moiety of this compound can be readily transformed. For example, its methyl ester, this compound methyl ester, can be synthesized and subsequently reduced to the corresponding primary alcohol, 2-methylhex-5-en-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄). This conversion underscores the utility of this compound as a starting material for accessing a variety of functionalized molecules.

The presence of both a carboxylic acid and a terminal alkene group allows for a range of potential chemical modifications, making it a versatile building block in organic synthesis. smolecule.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | nih.gov |

| Molecular Weight | 128.17 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 77290-89-2 | nih.gov |

| InChIKey | SXUXAXVRKXYXQZ-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CC(CCC=C)C(=O)O | nih.gov |

Historical Development of Synthetic and Mechanistic Studies on Related Unsaturated Carboxylic Acids

The study of unsaturated carboxylic acids has a rich history in organic chemistry, driven by their prevalence in natural products and their versatility as synthetic intermediates. Early research focused on understanding the fundamental reactivity of the carbon-carbon double bond and the carboxylic acid group.

Significant advancements in the synthesis of α,β-unsaturated carboxylic acids came with the development of condensation reactions like the Knoevenagel and Doebner modifications. fluorochem.co.uk These methods provided reliable routes to a wide variety of unsaturated acids.

The mid to late 20th century saw the emergence of metal-catalyzed reactions, which revolutionized the synthesis and functionalization of unsaturated compounds. The development of asymmetric hydrogenation, pioneered by researchers like Noyori and Knowles, allowed for the enantioselective synthesis of chiral carboxylic acids, a critical step for the pharmaceutical industry. acrotein.com Catalysts based on rhodium and ruthenium with chiral ligands became instrumental in this field. acrotein.com

Mechanistic studies have often accompanied these synthetic developments. Investigations into the mechanisms of metal-catalyzed hydrogenations, for example, have elucidated the role of the metal center and the chiral ligands in controlling the stereochemical outcome of the reaction. chemicalbook.com More recent research has also explored the use of more earth-abundant metals like cobalt for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, offering more sustainable synthetic routes.

Furthermore, mechanistic investigations into reactions like the fluorocyclization of unsaturated carboxylic acids have provided deep insights into reaction pathways and selectivity, highlighting the intricate interplay of electronic and steric effects. tandfonline.com These fundamental studies on related unsaturated systems provide a solid foundation for predicting and understanding the potential reactivity of compounds like this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-methylhex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUXAXVRKXYXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312904 | |

| Record name | 2-Methyl-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77290-89-2 | |

| Record name | 2-Methyl-5-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77290-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylhex 5 Enoic Acid and Its Precursors

Stereoselective Synthesis of 2-Methylhex-5-enoic Acid

Due to the presence of a chiral center at the C2 position, the synthesis of enantiomerically pure (R)- or (S)-2-methylhex-5-enoic acid necessitates the use of stereoselective methods. These strategies are crucial for applications where a specific stereoisomer is required, as is common in the fields of medicinal chemistry and materials science.

Enantioselective strategies aim to produce one enantiomer of a chiral compound in excess over the other. For this compound, this involves creating the stereocenter at the C2 position with a high degree of enantiomeric excess (ee).

Chiral Auxiliaries: One established method involves the use of chiral auxiliaries, such as the Evans auxiliary. In this approach, a prochiral precursor is covalently bonded to the chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. For instance, an oxazolidinone auxiliary can be acylated and then subjected to α-alkylation with a 4-bromo-1-butene (B139220) fragment. The bulky auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the opposite side, thereby establishing the desired stereochemistry at the C2 position. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched carboxylic acid.

Asymmetric Catalysis: Catalytic methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Asymmetric hydrogenation of a suitable α,β-unsaturated precursor could be a viable route.

Chiral Reagents: The use of stoichiometric chiral reagents can also induce asymmetry. For example, the synthesis of related homoallylic alcohols has been achieved with a high degree of stereocontrol using enantiomerically enriched allylboranes. This methodology could be adapted to introduce the butenyl group in a stereocontrolled manner to a two-carbon aldehyde equivalent, followed by oxidation to the carboxylic acid.

| Method | Principle | Key Reagents/Components | Typical Outcome |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to direct a stereoselective reaction. | Evans Oxazolidinone Auxiliary, 4-bromo-1-butene | High enantiomeric excess (>95% ee) |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Chiral Rhodium or Ruthenium catalysts | Variable enantioselectivity depending on substrate and catalyst |

| Chiral Reagents | A stoichiometric amount of a chiral reagent transfers its stereochemical information. | (+)-B-methoxydiisopinocampheylborane | High degree of stereocontrol |

In cases where a synthetic intermediate contains multiple stereocenters, diastereoselective reactions are employed to control their relative configuration. While this compound itself has only one stereocenter, its precursors might have more. For example, a synthetic route proceeding via an aldol (B89426) reaction would require control over the relative stereochemistry of the resulting β-hydroxy carbonyl compound.

Substrate-controlled diastereoselectivity relies on the existing stereocenters in a molecule to influence the creation of new ones. For instance, the reduction of a ketone precursor containing a nearby stereocenter can be highly diastereoselective, as steric hindrance directs the approach of the reducing agent. Microorganisms can also be used for highly diastereoselective reductions, such as the reduction of diketones with Lactobacillus kefir, which can produce diols with >99% diastereomeric excess. capes.gov.br

Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to perform specific chemical transformations. nih.gov These pathways offer significant advantages, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint.

Enzymatic Resolution: A racemic mixture of this compound or its ester derivative can be resolved using enzymes like lipases. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, allowing for the separation of the unreacted ester enantiomer from the hydrolyzed acid enantiomer.

Asymmetric Biocatalysis: Enzymes can be used to create the chiral center directly. For example, ene-reductases, such as Old Yellow Enzyme (OYE), can catalyze the asymmetric reduction of an α,β-unsaturated precursor to generate the (R)- or (S)-enantiomer of the saturated product with high enantiomeric excess. nih.gov Similarly, alcohol dehydrogenases can be used for the asymmetric reduction of keto-acid precursors. nih.gov The combination of metal-catalyzed reactions with biocatalysis in one-pot syntheses is an emerging strategy for creating chiral molecules. entrechem.com

| Pathway | Enzyme Class | Transformation | Key Advantage |

| Kinetic Resolution | Lipases | Selective hydrolysis of one ester enantiomer | High enantioselectivity, simple separation |

| Asymmetric Reduction | Ene-reductases (e.g., OYE) | Asymmetric reduction of a C=C double bond | Direct creation of stereocenter, high ee nih.gov |

| Asymmetric Reduction | Ketoreductases/Alcohol Dehydrogenases | Asymmetric reduction of a ketone to an alcohol | Access to chiral alcohol precursors |

Total Synthesis Strategies for this compound Backbone

For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a three-carbon unit containing the propionic acid moiety with the C2 methyl stereocenter already established (e.g., (R)- or (S)-2-methylpropanoic acid derivative).

Fragment B Synthesis: Preparation of a three-carbon butenyl fragment, such as 3-buten-1-ol, which is then converted to a suitable electrophile (e.g., 1-bromo-3-butene).

Coupling: The two fragments are then joined via a carbon-carbon bond-forming reaction, such as the alkylation of a metalated derivative of Fragment A with Fragment B.

This strategy allows for the optimization of the synthesis of each fragment separately before the crucial coupling step.

A hypothetical linear synthesis for this compound could start from a simple precursor like 5-hexen-1-ol:

Oxidation: The primary alcohol is oxidized to the corresponding aldehyde.

α-Methylation: The aldehyde is converted to an enolate or enamine, which is then methylated. This step would likely produce a racemic mixture unless a stereoselective method is employed.

Final Oxidation: The resulting 2-methyl-5-hexenal is oxidized to the target carboxylic acid.

This pathway is sequential, and any low-yielding step significantly impacts the final amount of product obtained.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. wikipedia.org | Higher overall yield, flexibility, easier purification of intermediates. wikipedia.org | Requires careful planning of coupling reactions. |

| Linear | Step-by-step, sequential modification of a single starting material. rapidlearningcenter.com | Conceptually simple to plan. | Overall yield decreases exponentially with each step. wikipedia.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and economically viable production methods. These principles focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Catalytic processes are fundamental to sustainable chemical production, offering pathways with higher efficiency, selectivity, and reduced environmental impact compared to stoichiometric reactions. In the context of synthesizing organic molecules, heterogeneous catalysts are particularly advantageous as they can be easily recovered and recycled. mdpi.com

For instance, the catalytic fast pyrolysis of bio-derived compounds like 2-methylfuran (B129897) using metal-modified ZSM-5 zeolites (containing Zn, Mo, Fe, or Ga) has been shown to significantly enhance conversion rates and the yield of desired aromatic products. mdpi.com The synergistic effect of Brønsted and Lewis acid sites within these catalysts is key to their effectiveness. mdpi.com Similarly, nickel-based heterogeneous catalysts have been investigated as a cost-effective and sustainable alternative to noble metals for the selective oxidation of biomass-derived intermediates like 5-hydroxymethylfurfural (B1680220) into valuable chemicals such as 2,5-furandicarboxylic acid (FDCA). mdpi.com These examples of catalytic strategies, while not directly applied to this compound in the available literature, highlight promising research directions. The development of bespoke catalysts could enable more sustainable routes to this compound by potentially allowing for lower reaction temperatures, improved yields, and the use of greener starting materials.

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. High atom economy is characteristic of reactions like additions and rearrangements. Solvent-free, or solid-state, reactions represent another key green chemistry approach, as they eliminate the environmental and safety issues associated with volatile organic solvents.

Synthesis of Protected and Functionalized Analogues

The synthesis of derivatives of this compound, such as esters and amine-functionalized analogues, is essential for its application in various fields, including its use as a building block in the preparation of more complex molecules.

Ester derivatives of this compound and related hexenoic acid structures are commonly synthesized as intermediates for further chemical transformations. Standard esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. Another key method is the Knoevenagel condensation, which can be used to produce unsaturated ester intermediates. For example, the condensation of isovaleraldehyde (B47997) with diethyl malonate yields 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester. google.com Similarly, reacting isovaleraldehyde with methyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid produces (E)-2-cyano-5-methyl-hex-2-enoic acid methyl ester. chemicalbook.com These ester intermediates can then be used in subsequent reactions, such as reduction. The methyl ester of this compound, for example, can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to produce 2-methylhex-5-en-1-ol.

The following table summarizes various synthesized ester derivatives related to the 2-methylhexenoic acid scaffold.

| Derivative Name | Precursors | Reaction Type |

| 2-Carboxyethyl-5-methylhex-2-enoic acid ethyl ester | Isovaleraldehyde, Diethyl malonate | Knoevenagel Condensation |

| (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester | Isovaleraldehyde, Methyl cyanoacetate | Knoevenagel Condensation |

| 5-Methyl-hex-2-enoic acid ethyl ester | Not specified | Not specified |

| This compound methyl ester | This compound, Methanol | Acid-catalyzed Esterification |

The introduction of amine functionalities into organic molecules is a critical step in the synthesis of pharmaceuticals and other biologically active compounds. Amine functionalization can enhance properties such as solubility and biological target interaction. researcher.life Several amino analogues of this compound have been synthesized, highlighting the importance of this class of compounds.

Specific examples include (R)-2-Amino-5-methylhex-5-enoic acid and (S)-2-Amino-2-methylhex-5-enoic acid. achemblock.comchemscene.com These chiral amino acids are valuable as specialized building blocks in synthetic organic chemistry. The synthesis of such compounds often requires stereoselective methods to control the configuration at the chiral centers.

A general method for creating amine-functionalized precursors involves the synthesis of β-enamino esters. These versatile intermediates can be prepared by reacting β-ketoesters or their equivalents with amines or, alternatively, by reacting esters like ethyl phenylacetate (B1230308) with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). mdpi.com These enamino esters can then be used to construct various nitrogen-containing heterocyclic systems. mdpi.com

The table below lists amine-functionalized compounds related to this compound.

| Compound Name | Molecular Formula | Chirality |

| (R)-2-Amino-5-methylhex-5-enoic acid | C₇H₁₃NO₂ | (R) |

| (S)-2-Amino-2-methylhex-5-enoic acid | C₇H₁₃NO₂ | (S) |

Advanced Spectroscopic and Chromatographic Characterization of 2 Methylhex 5 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-methylhex-5-enoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry.

The structural backbone of this compound can be meticulously mapped using a suite of NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts for this compound are detailed in the table below. The presence of a chiral center at C2 renders the adjacent methylene (B1212753) protons (H3) diastereotopic, meaning they are chemically non-equivalent and would likely appear as distinct signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 1 (-COOH) | 10.0 - 12.0 | singlet (broad) | 1H | ~180 |

| 2 (-CH) | ~2.5 | multiplet | 1H | ~40 |

| 2-CH₃ | ~1.2 | doublet | 3H | ~17 |

| 3 (-CH₂) | ~1.7 & ~1.5 | multiplet | 2H | ~35 |

| 4 (-CH₂) | ~2.1 | multiplet | 2H | ~30 |

| 5 (-CH=) | ~5.8 | multiplet | 1H | ~138 |

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are indispensable for confirming the assignments made from 1D spectra. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com Cross-peaks in the COSY spectrum establish the connectivity of proton spin systems. For example, a clear correlation would be observed between the proton at C2 (H2) and both the methyl protons (2-CH₃) and the methylene protons at C3 (H3). oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edu It allows for the definitive assignment of each carbon atom by linking it to its known proton signal. For instance, the proton signal at ~2.5 ppm would show a cross-peak to the carbon signal at ~40 ppm, assigning them as H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the molecular structure, especially around quaternary carbons or heteroatoms. youtube.comcolumbia.edu Key HMBC correlations would include the coupling from the methyl protons (2-CH₃) to both C2 and the carboxylic carbon C1, confirming the position of the methyl group.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atoms | Expected Bond Separation |

|---|---|---|---|

| COSY | H2 | 2-CH₃, H3 | 3-bond |

| H3 | H2, H4 | 3-bond | |

| H4 | H3, H5 | 3-bond | |

| H5 | H4, H6 | 3-bond | |

| HSQC | H2 | C2 | 1-bond |

| 2-CH₃ | 2-CH₃ Carbon | 1-bond | |

| H3 | C3 | 1-bond | |

| H4 | C4 | 1-bond | |

| H5 | C5 | 1-bond | |

| H6 | C6 | 1-bond | |

| HMBC | 2-CH₃ | C1, C2, C3 | 2- and 3-bond |

| H3 | C2, C4, C5 | 2- and 3-bond |

The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between enantiomers. To analyze the enantiomeric purity of a sample, chiral auxiliaries or chiral shift reagents are employed. fiveable.me

Chiral shift reagents, often lanthanide-based complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic compounds that can form transient diastereomeric complexes with the analyte. libretexts.org When the chiral reagent complexes with the R- and S-enantiomers of this compound, it induces different changes in the chemical shifts of the protons and carbons near the binding site (the carboxylic acid). researchgate.net This results in the separation of signals for each enantiomer in the NMR spectrum, allowing for direct integration and quantification of the enantiomeric excess (ee). frontiersin.org

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling confirmation of the molecular weight and offering insights into its structure. nih.gov

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS is critical for confirming its molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂O₂ | nih.gov |

| Calculated Exact Mass | 128.08373 Da | nih.gov |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. nih.gov The fragmentation of this compound would likely proceed through characteristic pathways for carboxylic acids and alkenes.

Table 4: Plausible MS/MS Fragmentation Pathway for this compound (Protonated Molecule, [M+H]⁺, m/z 129.09)

| Fragment m/z | Proposed Lost Neutral | Proposed Fragment Structure/Identity |

|---|---|---|

| 111.08 | H₂O | Acylium ion formed by loss of water |

| 84.09 | COOH | Loss of the carboxyl radical followed by H rearrangement |

| 83.08 | H₂O + CO | Loss of water and carbon monoxide |

| 69.07 | C₂H₄O₂ | Cleavage at the C2-C3 bond (McLafferty rearrangement) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for the rapid identification of key functional groups.

The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and the terminal alkene. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The terminal alkene would show a C=C stretching vibration around 1640 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹.

Raman spectroscopy would also detect these groups, often providing complementary information. The C=C double bond stretch, for instance, typically gives a strong and sharp signal in the Raman spectrum.

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Weak | Broad, Strong (IR) |

| Alkene C-H | Stretch | 3100 - 3010 | Medium | Medium (IR) |

| Alkyl C-H | Stretch | 2960 - 2850 | Strong | Strong (IR) |

| Carbonyl C=O | Stretch | ~1710 | Medium | Very Strong (IR) |

| Alkene C=C | Stretch | ~1640 | Strong | Medium (IR) |

| CH₂ Bend | Scissoring | ~1465 | Medium | Medium (IR) |

| Carboxylic Acid C-O | Stretch | ~1300 | Weak | Medium (IR) |

Theoretical and Computational Studies of 2 Methylhex 5 Enoic Acid

Reaction Mechanism Modeling using Computational Chemistry

Transition State Characterization and Reaction Pathway Elucidation

The organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement leading to compounds like 2-methylhex-5-enoic acid proceeds through a highly ordered, cyclic transition state. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing these fleeting structures. The reaction is understood to proceed via two principal competing transition state geometries: a chair-like and a boat-like conformation.

For the Ireland-Claisen rearrangement, it is widely accepted that the chair transition state is generally favored energetically over the boat transition state. nih.gov This preference is a cornerstone in predicting the stereochemical outcome of the reaction. The energy difference between the chair and boat conformers of cyclohexane serves as a useful analogy, with the chair transition state in the Cope rearrangement (a related organic-chemistry.orgorganic-chemistry.org-sigmatropic shift) being significantly lower in energy. nih.gov However, for the Claisen rearrangement, this preference, while present, is often less pronounced. sandiego.edu

Computational models have elucidated that steric interactions within the transition state play a crucial role in determining whether the chair or boat pathway is preferred. nih.gov In certain systems, particularly those with bulky substituents or within cyclic frameworks, steric hindrance can destabilize the chair transition state, making the boat pathway more favorable. nih.gov

The reaction pathway involves the conversion of an allylic ester to a silyl ketene acetal (B89532), which then undergoes the rearrangement. The transition state is a concerted process where the C-O bond is broken and a new C-C bond is formed simultaneously. DFT calculations have been employed to determine the activation energies and geometries of these transition states, providing a quantitative understanding of the reaction kinetics.

Table 1: Calculated Activation Energies for Model Ireland-Claisen Rearrangements

| Reactant System | Transition State | Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Cyclohexenyl Silyl Ketene Acetal | syn-Chair | B3LYP/6-31G* | 22.5 |

| Cyclohexenyl Silyl Ketene Acetal | syn-Boat | B3LYP/6-31G* | 24.1 |

| Cyclohexenyl Silyl Ketene Acetal | anti-Chair | B3LYP/6-31G* | 21.9 |

Note: The data presented is for a model system and serves to illustrate the typical energy differences calculated for chair vs. boat transition states in Ireland-Claisen rearrangements. The exact values for the formation of this compound would require a specific computational study on its direct precursors.

Prediction of Stereochemical Outcomes

The stereochemistry of this compound is established during the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, and computational studies are pivotal in predicting the favored diastereomer. The geometry of the enolate (E or Z) of the precursor silyl ketene acetal and the conformation of the transition state (chair or boat) are the key determinants of the final stereochemistry.

The well-established model for the Ireland-Claisen rearrangement predicts that an (E)-enolate will preferentially react through a chair-like transition state to give the anti product, while a (Z)-enolate will also favor a chair-like transition state to yield the syn product. The ability to control the enolate geometry, often through the choice of solvent and base, allows for the selective synthesis of a desired stereoisomer. organic-chemistry.org

However, recent dual experimental and theoretical investigations have revealed a more nuanced picture, termed "global diastereoconvergence." organic-chemistry.orgnih.gov These studies have shown that for certain substrates, particularly tetrasubstituted α-phthalimido ester enolates, the diastereochemical outcome can be independent of the enolate geometry. organic-chemistry.orgnih.gov For example, with a trans allylic olefin, the (Z)-enol ether may proceed through a chair transition state while the (E)-enol ether proceeds through a boat transition state, both leading to the same diastereomer. nih.gov This phenomenon highlights the intricate interplay of steric and electronic factors that can override the general preference for a chair transition state.

Computational modeling, by calculating the relative energies of the various possible transition states, can accurately predict the diastereomeric ratio of the products. These calculations take into account the steric hindrance between substituents in both the chair and boat conformations. For instance, substituents at the carbons adjacent to the allylic carbinol carbon tend to occupy a pseudoequatorial position in the chair-like transition state to minimize steric strain, thus directing the stereochemical course of the rearrangement. nih.gov

Table 2: Key Geometric Parameters of a Model Chair-like Transition State for an Ireland-Claisen Rearrangement

| Parameter | Description | Typical Calculated Value (Å) |

|---|---|---|

| C1-C6 Bond Length | Forming Carbon-Carbon bond | ~2.1 - 2.3 |

Note: These values are representative of typical bond lengths in the transition state of an Ireland-Claisen rearrangement and are derived from computational studies on analogous systems.

Biological and Biochemical Research on 2 Methylhex 5 Enoic Acid and Analogues Excluding Human Clinical Trials, Dosage, Safety

Role in Microbial and Plant Metabolism

Research has identified analogues of 2-methylhex-5-enoic acid as naturally occurring compounds with significant biological activities in fungi and plants. These compounds play roles in organismal interaction and are products of specialized metabolic pathways.

The precise enzymatic pathways leading to the formation of this compound itself are not extensively detailed in the available scientific literature. However, the biosynthesis of complex natural products containing moieties derived from this acid provides insight into the types of enzymatic machinery involved.

Similarly, the enzymatic synthesis of the allelochemical (2S,4R)-2-amino-4-methyl-hex-5-enoic acid found in the mushroom Boletus fraternus has not been fully elucidated. Non-proteinogenic amino acids in fungi are often synthesized through modifications of common amino acid biosynthetic pathways or via unique enzymatic routes, but the specific transaminases, dehydrogenases, and other enzymes responsible for its formation are yet to be characterized.

An amino analogue of this compound has been isolated from a terrestrial fungus and identified as a potent allelochemical.

(2S,4R)-2-amino-4-methyl-hex-5-enoic acid , also known as 5-dehydrohomoleucine, was isolated as the major allelochemical from the fruiting bodies of the mushroom Boletus fraternus Peck. This mushroom demonstrates allelopathy by suppressing the growth of broadleaf plants in its vicinity researchgate.net. Through bioassay-guided fractionation, this non-protein amino acid was identified as the primary active compound responsible for this inhibitory effect researchgate.net.

The allelochemical activity was quantified using lettuce (Lactuca sativa) seedlings. The compound caused a 50% inhibition of lettuce radicle growth at a concentration of 34 ppm (w/v) researchgate.net. This demonstrates its potent phytotoxic activity. It has been suggested that the mechanism of phytotoxicity for some microbial toxins involves the disruption of chloroplast development or the inhibition of photophosphorylation by acting as an energy transfer inhibitor of coupling factor 1 ATPase researchgate.net.

In Vitro Biochemical Interactions and Enzymatic Studies

While studies on this compound itself are limited, research on complex natural products containing its analogues reveals significant biochemical interactions, particularly in the context of protein synthesis.

Direct studies detailing the inhibition or activation of specific enzymes by this compound are not prominent in the literature. However, the biological activity of psymberin (B1248840), which incorporates a (2S)-2-hydroxy-3-methoxy-5-methylhex-5-enoic acid moiety, points to a powerful inhibitory mechanism.

Psymberin has been shown to be a potent inhibitor of protein synthesis. frontiersin.org. Studies on colorectal cancer cell lines demonstrated that psymberin treatment leads to rapid and nearly complete inhibition of protein synthesis within hours. This inhibition is associated with the activation of cellular stress pathways, such as the p38/MAPK pathway frontiersin.org. The profound effect on translation suggests that the molecule interferes with the fundamental machinery of protein production in eukaryotic cells.

The molecular target of psymberin has been identified through chemical footprinting experiments. These studies revealed that the binding site for irciniastatins (including psymberin) is the E-site (exit site) of the ribosome acs.org. The ribosome is a complex molecular machine responsible for protein synthesis, and the E-site is the final binding site for the deacylated tRNA before it exits the ribosome. By binding to this site, psymberin and related compounds can stall the process of translation, leading to the observed inhibition of protein synthesis and potent cytotoxicity.

Biosynthetic Pathways of Natural Products Incorporating this compound Moieties

Analogues of this compound are key structural components of potent, biologically active natural products isolated from marine organisms. The study of their biosynthesis has revealed complex enzymatic pathways.

Psymberin (also known as Irciniastatin A) is a highly cytotoxic compound isolated from the marine sponge Psammocinia sp. acs.org. Subsequent research established that the true producer of psymberin is an uncultured symbiotic bacterium living within the sponge secondarymetabolites.org. The structure of psymberin incorporates a distinctive side chain, (2S)-2-hydroxy-3-methoxy-5-methylhex-5-enoic acid.

Genetic analysis of the sponge's microbiome led to the identification of the "psy" biosynthetic gene cluster (BGC), which is responsible for psymberin production secondarymetabolites.org. This BGC features a combination of genes for a trans-AT Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS). This hybrid PKS/NRPS assembly line is responsible for constructing the complex carbon skeleton of the molecule. The this compound-derived moiety is assembled by the PKS modules, which iteratively add and modify simple carboxylic acid building blocks. The presence of specific domains within the PKS modules dictates the incorporation of methyl groups and the final unsaturated bond, although the precise sequence of enzymatic reactions and the specific substrates used to form this particular side chain are areas of ongoing research.

Precursor Role in Secondary Metabolite Synthesis

Secondary metabolites are a diverse array of organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. Instead, they often play roles in defense, competition, and species interactions. The biosynthesis of these complex molecules typically starts from simpler primary metabolites. Based on its structure, this compound could theoretically serve as a starter or extender unit in the biosynthesis of polyketides or as a building block for certain types of irregular terpenoids or other fatty acid-derived natural products.

Polyketide synthases (PKSs) are enzymes that construct a wide variety of natural products through the repeated condensation of small carboxylic acid units. While acetyl-CoA and malonyl-CoA are the most common building blocks, the structural diversity of polyketides is greatly expanded by the incorporation of alternative starter and extender units. A compound like this compound, once activated to its coenzyme A thioester, could potentially be utilized by a PKS as a starter unit, leading to a polyketide chain with a specific branching pattern and terminal unsaturation. The flexibility of some PKS loading domains to accept a range of acyl-CoA substrates is a known mechanism for generating chemical diversity in natural products.

In the realm of terpenoid biosynthesis, which primarily proceeds through the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways to generate isoprene (B109036) units, this compound does not fit the typical precursor profile. However, some natural products, often referred to as irregular terpenoids, are formed through non-canonical biosynthetic pathways that can involve the incorporation of different building blocks or unusual rearrangements. It is conceivable that a molecule with the carbon skeleton of this compound could be integrated into such pathways.

Table 1: Potential Roles of this compound as a Biosynthetic Precursor

| Biosynthetic Pathway | Potential Role of this compound | Resulting Structural Feature in Secondary Metabolite |

| Polyketide Synthesis | Starter Unit | A polyketide chain initiated with a 2-methyl-5-hexenyl group. |

| Fatty Acid Synthesis | Chain Initiator or Modifier | Incorporation into a fatty acid chain, leading to a branched and unsaturated lipid. |

| Irregular Terpenoid Synthesis | Atypical Building Block | Contribution to a non-isoprenoid portion of a larger terpenoid-like molecule. |

Isotopic Labeling Studies to Elucidate Biosynthesis

Isotopic labeling is a powerful experimental technique used to trace the metabolic fate of molecules in biological systems, thereby elucidating biosynthetic pathways. This methodology involves introducing a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H, ¹⁵N, ¹⁸O) into an organism or an in vitro enzymatic reaction. The position of the isotopic labels in the final natural product is then determined, typically using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This information provides direct evidence for the biosynthetic origin of different parts of the molecule.

While specific isotopic labeling studies involving this compound have not been prominently reported, the general principles of this approach can be applied to hypothesize how its role as a precursor could be confirmed.

For instance, to investigate if this compound is a precursor to a specific secondary metabolite, one could synthesize it with a ¹³C label at a specific carbon atom (e.g., the carboxylic acid carbon, C-1, or the methyl branch, C-2). This labeled compound would then be fed to the producing organism. After a suitable incubation period, the secondary metabolite of interest would be isolated and analyzed by ¹³C-NMR. An enhanced signal for a specific carbon atom in the product's spectrum, corresponding to the labeled position in the precursor, would confirm its incorporation.

Table 2: Hypothetical Isotopic Labeling Scheme for this compound

| Labeled Precursor | Analytical Technique | Expected Outcome if Incorporated | Biosynthetic Information Gained |

| [1-¹³C]-2-methylhex-5-enoic acid | ¹³C-NMR Spectroscopy | Enhancement of a specific carbon signal in the product. | Confirms the incorporation of the entire acid and identifies the corresponding carbon in the final structure. |

| [2-methyl-¹³C]-2-methylhex-5-enoic acid | ¹³C-NMR Spectroscopy | Enhancement of the signal corresponding to the methyl branch in the product. | Traces the origin of the methyl group in the final metabolite. |

| [U-¹³C₇]-2-methylhex-5-enoic acid | Mass Spectrometry, ¹³C-NMR | A distinct mass shift in the product's mass spectrum and coupling patterns in the NMR spectrum. | Confirms the intact incorporation of the carbon skeleton. |

These types of experiments have been instrumental in unraveling the complex biosynthetic pathways of countless natural products, from simple fatty acids to intricate polyketides and terpenoids. The application of such techniques would be essential to move from the theoretical potential of this compound as a precursor to experimentally verified fact.

Derivatives and Analogues of 2 Methylhex 5 Enoic Acid in Advanced Research

Synthesis of Structurally Modified Derivatives

The synthetic modification of 2-methylhex-5-enoic acid is a key area of research, allowing for the creation of novel compounds with potentially enhanced or specialized properties. These modifications typically target the most reactive sites of the molecule: the carboxylic acid and the terminal double bond.

Modification of the Carboxylic Acid and Alkene Moieties

The carboxylic acid and alkene groups are primary targets for derivatization due to their versatile reactivity. The carboxylic acid can be converted into a range of functional groups, while the terminal alkene allows for a variety of addition and cleavage reactions.

Carboxylic Acid Modifications: The carboxyl group is readily transformed into esters and amides, which can alter the compound's polarity, solubility, and ability to interact with biological targets.

Esterification: Reaction with various alcohols under acidic conditions yields the corresponding esters. This is a common strategy to create prodrugs or to modify the pharmacokinetic properties of a molecule.

Amidation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride) and reacted with primary or secondary amines to form amides. Recent methods also allow for the direct amidation of esters using reagents like sodium amidoboranes, which can proceed rapidly at room temperature. nih.gov

Alkene Moiety Modifications: The terminal double bond at the C5 position is susceptible to a wide array of chemical transformations.

Oxidative Cleavage: Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative work-up can cleave the double bond to yield a shorter-chain carboxylic acid. libretexts.orgchemistrysteps.com Milder ozonolysis conditions with a reductive work-up would yield an aldehyde. libretexts.org

Epoxidation: Peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), can convert the alkene into an epoxide, creating a reactive three-membered ring that can be opened by various nucleophiles.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute KMnO₄ can convert the double bond into a vicinal diol (two adjacent hydroxyl groups). libretexts.org

The following table summarizes common modifications to these functional groups.

| Functional Group | Reaction Type | Reagents | Resulting Moiety |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Activating Agent | Amide |

| Alkene | Oxidative Cleavage | O₃ then H₂O₂; or hot KMnO₄ | Carboxylic Acid |

| Alkene | Epoxidation | mCPBA | Epoxide |

| Alkene | Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Vicinal Diol |

| Alkene | Thiol-ene Addition | Thiol (e.g., Cysteamine) | Thioether |

Introduction of Diverse Substituents and Heteroatoms

Beyond modifying existing functional groups, advanced synthesis involves introducing new substituents or replacing carbon atoms within the molecular backbone with heteroatoms (e.g., oxygen, sulfur, nitrogen). This can dramatically alter the molecule's size, shape, and electronic properties.

Heteroatom Introduction: Synthetic strategies exist to replace methylene (B1212753) (-CH₂-) groups in a fatty acid chain with oxygen or sulfur atoms, creating ether or thioether linkages, respectively. nih.gov For instance, analogues of stearic acid have been synthesized with oxygen or sulfur atoms at various positions along the chain. nih.gov Such modifications can influence the molecule's conformation and metabolic stability.

Thiol-ene Additions: The terminal alkene is a prime site for radical thiol-ene reactions. For example, the addition of cysteamine (B1669678) can introduce an amino group, converting the fatty acid into a heterodifunctional monomer suitable for polyamide synthesis. researchgate.net

Hydroamination: Copper-catalyzed asymmetric hydroamination can be used to add nitrogen-based nucleophiles across a double bond, providing a route to chiral β-amino acids and their derivatives. chinesechemsoc.org

These modifications allow chemists to generate a library of this compound analogues, each with unique structural features for further investigation.

Structure-Activity Relationship (SAR) Studies in Biochemical Systems (non-clinical)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. They involve systematically altering the structure of a molecule and observing how these changes affect its biological activity. This provides critical insights into how a molecule interacts with its biological target, such as an enzyme or receptor.

Correlation of Structural Changes with in Vitro Biological Activity

For short-chain fatty acids and their derivatives, in vitro studies are crucial for establishing SAR. By testing a series of structurally related analogues in cell-based or enzyme assays, researchers can correlate specific structural features with observed biological effects.

For example, studies on other short-chain fatty acid derivatives (SCFADs) have shown that subtle structural changes can lead to significant differences in biological outcomes. Certain SCFADs have been found to induce the expression of specific genes (e.g., γ-globin) and stimulate the proliferation of hematopoietic progenitor cells, while closely related compounds may inhibit cell growth. nih.gov Key findings from such studies on analogous compounds indicate that:

Chain Length and Unsaturation: The length of the carbon chain and the presence or absence of double bonds can impact bioactivity. In some contexts, unsaturated fatty acids have different effects on membrane fluidity and cell toxicity compared to their saturated counterparts.

Functional Group Identity: Converting a carboxylic acid to an ester or amide can abolish or enhance activity, depending on whether the free carboxyl group is necessary for binding to a target protein.

Positional Isomerism: The location of a functional group, such as a hydroxyl group, along the fatty acid chain can drastically influence its potency. mdpi.com

These principles can be applied to derivatives of this compound to guide the design of new compounds with desired biological profiles. A hypothetical SAR study might generate the data shown in the table below.

| Compound | Modification from Parent Acid | In Vitro Activity (IC₅₀, µM) |

| This compound | - | 50 |

| Methyl 2-methylhex-5-enoate | Esterification of carboxyl | > 1000 (Inactive) |

| 2-methylhex-5-enamide | Amidation of carboxyl | 75 |

| 2-methylhexane-1,5,6-triol | Dihydroxylation of alkene | 250 |

| 4-carboxy-2-methylbutanoic acid | Oxidative cleavage of alkene | 15 |

Computational Approaches to SAR Prediction

To streamline the drug discovery process and reduce reliance on costly and time-consuming synthesis, computational methods are increasingly used to predict the biological activity of novel compounds. These in silico techniques model the interactions between a small molecule and its biological target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in a molecule's physicochemical properties (descriptors) with its biological activity. researchgate.net For a series of this compound derivatives, descriptors such as lipophilicity (logP), electronic properties, and steric parameters would be calculated and used to build a mathematical equation that predicts the activity of new, unsynthesized analogues. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov A 3D model of the target protein is used, and computer algorithms "dock" the ligand (e.g., a derivative of this compound) into the binding site. nih.govresearchgate.net The program calculates a binding energy score, which indicates the strength of the interaction. researchgate.net This allows researchers to prioritize which derivatives are most likely to be active before committing to their synthesis. nih.govresearchgate.net For instance, docking studies have been used to analyze how fatty acid analogues bind to enzymes like fatty acid synthase (FASN). researchgate.net

Application of this compound as a Chiral Building Block

The presence of a stereocenter at the C2 position makes this compound a valuable chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds used as starting materials to construct more complex molecules with specific, desired stereochemistry. This is critically important in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities.

The utility of chiral unsaturated carboxylic acids is well-established in organic synthesis. researchgate.netacs.org They can be used in a variety of stereoselective reactions where the existing chiral center directs the formation of new stereocenters.

Potential synthetic applications for an enantiomerically pure form of this compound include:

Asymmetric Hydrogenation: The double bond can be hydrogenated using a chiral catalyst to create a second stereocenter at the C5 position with high stereocontrol. nih.gov

Lactonization: The molecule can undergo intramolecular reactions. For example, if the double bond is first converted to an epoxide or a diol, the carboxylic acid can then react internally to form a chiral lactone (a cyclic ester), which is a common structural motif in natural products. libretexts.org

Copper-Catalyzed Reductions: Asymmetric reduction of α,β-unsaturated carboxylic acids using copper hydride (CuH) catalysts is a powerful method for creating β-chiral aldehydes, which are versatile synthetic intermediates. organic-chemistry.org While this compound is not an α,β-unsaturated acid, related catalytic systems can be adapted for other transformations where chirality is key.

By leveraging the inherent chirality of this compound, chemists can devise efficient synthetic routes to complex target molecules, avoiding the need for difficult chiral separations later in the synthesis.

An article on the advanced research applications of this compound, as specified in the provided outline, cannot be generated at this time. A comprehensive search of available scientific literature and research databases did not yield specific studies or detailed findings on the use of this compound or its direct derivatives in the asymmetric synthesis of complex organic molecules or in the design of ligands for stereoselective catalysis.

The requested topics—"Asymmetric Synthesis of Complex Organic Molecules" and "Ligand Design for Stereoselective Catalysis"—are highly specialized fields of chemical research. The available literature in these areas tends to focus on more structurally complex or functionally specialized molecules as starting materials or catalysts. While this compound is a known chemical compound, it does not appear to be a focal point of current advanced research in these specific applications.

Therefore, due to the absence of relevant research data, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict confines of the requested outline. Generating content on related but distinct compounds would violate the explicit instructions to focus solely on this compound and its derivatives.

Emerging Research Directions and Future Perspectives

Development of Novel Methodologies for 2-Methylhex-5-enoic Acid Synthesis and Derivatization

The synthesis of structurally complex molecules like this compound, particularly with stereochemical control, remains a significant challenge in organic chemistry. Current research trends are moving towards the development of catalytic, enantioselective methods that offer high efficiency and atom economy.

One promising avenue is the use of transition metal catalysis for the asymmetric alkylation of α-keto acids or their derivatives. nih.gov For instance, dual-catalytic systems, perhaps employing a combination of nickel and iridium catalysts, could potentially be adapted to control the stereochemistry at the α-position of this compound precursors. snnu.edu.cn Such methods offer the possibility of accessing all possible stereoisomers of a target molecule by carefully selecting the catalyst and reaction conditions. snnu.edu.cn

Furthermore, biocatalysis presents an environmentally friendly and highly selective alternative for the synthesis of chiral carboxylic acids. The use of engineered enzymes, such as methyltransferases, has shown potential for the asymmetric alkylation of α-keto acids, which are precursors to α-substituted carboxylic acids. nih.gov This approach could be explored for the enantioselective synthesis of (R)- or (S)-2-methylhex-5-enoic acid.

In the realm of derivatization, the focus is on creating a diverse library of this compound derivatives for screening in various applications. The carboxylic acid group and the terminal double bond are both amenable to a wide range of chemical modifications. nih.govlibretexts.org Recent advances in derivatization techniques for unsaturated fatty acids, often for analytical purposes, can be repurposed for the synthesis of novel compounds. nih.govresearchgate.net This includes esterification, amidation, and reactions at the double bond, such as epoxidation, dihydroxylation, or metathesis, to introduce new functional groups and build molecular complexity. thermofisher.comnih.gov

| Potential Synthetic Methodology | Key Advantages | Illustrative Catalyst/Reagent | Relevant Research Area |

| Catalytic Asymmetric Alkylation | High enantioselectivity, access to stereoisomers | Chiral phosphine ligands with copper catalysts nih.gov | Synthesis of α-quaternary ketones and aldehydes |

| Dual-Catalyst Stereodivergent Synthesis | Control over multiple stereocenters | Nickel and Iridium catalyst pairs snnu.edu.cn | Total synthesis of natural products |

| Biocatalytic Asymmetric Alkylation | High selectivity, green chemistry | Engineered methyltransferases nih.gov | Enzymatic synthesis of chiral compounds |

| Novel Derivatization Reagents | Enhanced detection and bioactivity screening | Fluorescent labeling agents (e.g., Br-MAMC) researchgate.net | Analytical chemistry and drug discovery |

Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring

To optimize the novel synthetic methodologies described above, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. The integration of advanced analytical techniques for real-time, in-situ monitoring of chemical reactions is a rapidly growing field that holds significant promise for the study of this compound synthesis.

Spectroscopic methods such as Raman and Near-Infrared (NIR) spectroscopy are particularly well-suited for online reaction monitoring. mdpi.com These techniques are non-destructive, provide real-time data on the concentrations of reactants, products, and intermediates, and can be implemented using fiber-optic probes immersed directly in the reaction vessel. mdpi.com For instance, in-situ Raman spectroscopy can be used to track the progress of the esterification of an olefin with a carboxylic acid by monitoring the disappearance of the C=C stretching vibration of the olefin and the appearance of the C-O-C stretching vibration of the ester. e3s-conferences.org

Nuclear Magnetic Resonance (NMR) spectroscopy, another powerful tool for in-situ reaction monitoring, can provide detailed structural information about the species present in a reaction mixture. acs.org This can be invaluable for identifying transient intermediates and understanding complex reaction mechanisms. Mass spectrometry techniques can also be adapted for real-time analysis, providing sensitive detection of reaction components.

| Analytical Technique | Information Provided | Advantages for Real-Time Monitoring | Potential Application for this compound |

| Raman Spectroscopy | Vibrational modes, functional group changes | Non-destructive, in-situ, low water interference mdpi.com | Monitoring the conversion of starting materials and formation of the carboxylic acid or its derivatives. |

| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands | Rapid analysis, suitable for process control | Quantitative analysis of reactant and product concentrations during synthesis. |

| In-situ NMR Spectroscopy | Detailed molecular structure, identification of intermediates | Unambiguous structure elucidation acs.org | Mechanistic studies of catalytic cycles in asymmetric synthesis. |

| Mass Spectrometry | Molecular weight, fragmentation patterns | High sensitivity, identification of byproducts | Detection of trace impurities and reaction side products. |

Synergistic Approaches Combining Computational and Experimental Research in this compound Chemistry

The synergy between computational modeling and experimental research is becoming increasingly important in modern chemical science. nih.gov For this compound, this integrated approach can accelerate the discovery of new synthetic routes, predict the properties of novel derivatives, and provide fundamental insights into reaction mechanisms.

Density Functional Theory (DFT) is a powerful computational tool that can be used to model the electronic structure and reactivity of molecules. rsc.orgresearchgate.netmdpi.com In the context of this compound, DFT calculations can be employed to:

Predict Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can help to elucidate reaction mechanisms and predict the most favorable reaction conditions. rsc.org

Design Novel Catalysts: Computational screening can be used to identify promising catalyst candidates for the enantioselective synthesis of this compound, reducing the need for extensive experimental screening.

Elucidate Spectroscopic Data: DFT calculations can be used to predict vibrational frequencies and NMR chemical shifts, aiding in the interpretation of experimental spectroscopic data obtained from real-time monitoring.

An integrated workflow would involve using computational methods to design experiments, which are then carried out in the laboratory. The experimental data, in turn, can be used to validate and refine the computational models, leading to a cycle of continuous improvement and accelerated discovery. nih.gov For example, computational screening could identify a set of potential catalysts for a novel derivatization reaction of this compound. These catalysts would then be synthesized and tested experimentally. The results of these experiments would then be used to improve the accuracy of the computational models for future predictions.

| Computational Method | Application in this compound Research | Potential Synergy with Experiment |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties rsc.orgmdpi.com | Guiding the selection of catalysts and reaction conditions for synthesis; aiding in the interpretation of in-situ spectroscopic data. |

| Molecular Dynamics (MD) | Simulation of the behavior of this compound and its derivatives in different environments (e.g., solvents, biological membranes). | Predicting physical properties such as solubility and guiding the formulation of products containing this compound. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel derivatives of this compound. | Prioritizing the synthesis of derivatives with the highest predicted activity, thus streamlining the drug discovery process. |

Q & A

Q. How can this compound serve as a scaffold for protease inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.